Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
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Overview
Description
Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a chemical compound with the molecular formula C7H8N2O4S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonamide group attached to a nitrophenyl ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- typically involves the reaction of methanesulfonamide with 3-nitrophenyl hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Methanesulfonic acid derivatives.
Reduction: Amino-substituted methanesulfonamide.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitrophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methanesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be compared with other similar compounds, such as:
Methanesulfonamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
N-hydroxy-N-(4-nitrophenyl)methanesulfonamide: Similar structure but with a nitro group at the para position, affecting its reactivity and applications.
N-(3-nitrophenyl)acetamide: Contains an acetamide group instead of methanesulfonamide, leading to different biological and chemical properties.
Properties
CAS No. |
62919-03-3 |
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Molecular Formula |
C7H8N2O5S |
Molecular Weight |
232.22 g/mol |
IUPAC Name |
N-hydroxy-N-(3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8N2O5S/c1-15(13,14)9(12)7-4-2-3-6(5-7)8(10)11/h2-5,12H,1H3 |
InChI Key |
QDYPLGLTMSMOBI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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